Cas no 31434-93-2 (Methyl 3-(Imidazol-4-yl) Propionate)
Methyl 3-(Imidazol-4-yl) Propionate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
- Methyl 3-(Imidazol-4-yl) Propionate
- 1H-Imidazole-5-propanoic acid methyl ester
- Imidazole-4-propanoicacid, methyl ester
- Methyl 3-(1H-imidazol-4-yl)-propanoate hydrochloride
- methyl 3-(1H-imidazol-5-yl)propanoate,hydrochloride
- 3-(1H-Imidazol-4-yl)propionic acid methyl ester
- Methyl 3-(imidazol-4-yl)propanoate
- Methyl 4-imidazolepropionate
- Methyl imidazolepropionate
- 3-(1H-Imidazol-4-yl)-propionic acid methyl ester
- SB36537
- methyl 3-(1H-imidazol-4-yl)propionate
- methyl 3-(1H-imidazol-5-yl)propanoate
- EN300-142082
- CHEMBL1780252
- Methyl 3-(4-Imidazolyl)propanoate
- Imidazole-4-propionic acid, methyl ester
- Methyl 3-(1H-imidazol-4-yl)propanoate #
- CS-0037183
- Methyl imidazole-4-propionate
- 31434-93-2
- methyl 3-(4-imidazolyl)propionate
- SY124012
- FT-0671856
- W12407
- AKOS006238370
- Methyl imidazole-4-propionate;
- MFCD04039607
- Methyl 3-(1H-imidazol-4-yl)propanoate
- J-018428
- SCHEMBL1039137
- Methyl3-(1H-imidazol-4-yl)propanoate
- 3-(Imidazol-4-yl)propanoic acid methyl ester
- DA-29371
-
- MDL: MFCD04039607
- Inchi: 1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9)
- InChI Key: YFEPBWKUBQUBKL-UHFFFAOYSA-N
- SMILES: O(C)C(CCC1=CN=CN1)=O
Computed Properties
- Exact Mass: 190.05100
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.183
- Melting Point: 95-97 ºC
- Boiling Point: 328 ºC
- Flash Point: 152 ºC
- PSA: 54.98000
- LogP: 1.31730
Methyl 3-(Imidazol-4-yl) Propionate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-(Imidazol-4-yl) Propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005274-1g |
Methyl 3-(1H-imidazol-4-yl)propanoate |
31434-93-2 | 95% | 1g |
$748.00 | 2023-09-02 | |
| Chemenu | CM187556-1g |
methyl 3-(1H-imidazol-4-yl)propanoate |
31434-93-2 | 95% | 1g |
$636 | 2021-08-05 | |
| TRC | M313185-50mg |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | M313185-100mg |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 100mg |
$98.00 | 2023-05-17 | ||
| TRC | M313185-250mg |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 250mg |
$138.00 | 2023-05-17 | ||
| TRC | M313185-500mg |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 500mg |
$184.00 | 2023-05-17 | ||
| TRC | M313185-1g |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 1g |
$351.00 | 2023-05-17 | ||
| TRC | M313185-5g |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 5g |
$ 1455.00 | 2023-09-07 | ||
| abcr | AB488279-1 g |
Methyl 3-(imidazol-4-yl) propionate |
31434-93-2 | 1g |
€904.60 | 2023-06-15 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0131-1g |
3-(1H-Imidazol-4-yl)-propionic acid methyl ester |
31434-93-2 | 97% | 1g |
4223.25CNY | 2021-05-08 |
Methyl 3-(Imidazol-4-yl) Propionate Suppliers
Methyl 3-(Imidazol-4-yl) Propionate Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Methyl 3-(Imidazol-4-yl) Propionate
Methyl 3-(Imidazol-4-yl) Propionate (CAS No. 31434-93-2): A Versatile Compound for Pharmaceutical and Biochemical Applications
Methyl 3-(Imidazol-4-yl) Propionate (CAS No. 31434-93-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative of imidazole is known for its unique structural properties, making it a valuable intermediate in the synthesis of various bioactive molecules. With the increasing demand for imidazole-based compounds in drug discovery, Methyl 3-(Imidazol-4-yl) Propionate stands out as a key building block for researchers.
The compound features an imidazole ring attached to a propionate ester group, which enhances its reactivity and solubility in organic solvents. This structural characteristic makes it highly suitable for applications in medicinal chemistry and bioconjugation. Recent studies highlight its role in the development of enzyme inhibitors and small-molecule therapeutics, addressing current trends in personalized medicine and targeted drug delivery.
One of the most searched questions in the field is: "What are the applications of Methyl 3-(Imidazol-4-yl) Propionate in drug development?" Researchers have explored its potential in designing histamine receptor modulators and anticancer agents, leveraging the imidazole moiety's ability to interact with biological targets. Additionally, its ester functionality allows for further chemical modifications, making it a versatile scaffold for structure-activity relationship (SAR) studies.
From a synthetic perspective, Methyl 3-(Imidazol-4-yl) Propionate is often prepared via esterification of 3-(Imidazol-4-yl) propionic acid, a process optimized for high yield and purity. The compound’s stability under various pH conditions makes it suitable for biopharmaceutical formulations, aligning with the growing interest in pH-sensitive drug delivery systems. This property is particularly relevant in the context of oral bioavailability enhancement, a hot topic in modern pharmacology.
Another trending discussion revolves around the green chemistry aspects of producing imidazole derivatives. Innovations in catalytic methods and solvent-free reactions have been applied to the synthesis of Methyl 3-(Imidazol-4-yl) Propionate, reducing environmental impact while maintaining efficiency. Such advancements resonate with the global push toward sustainable chemical manufacturing, a priority for both academia and industry.
In the realm of biochemical research, this compound is frequently used as a precursor for fluorescent probes and biomarkers. Its ability to form stable conjugates with proteins and peptides has made it invaluable in proteomics and diagnostic assay development. Researchers are also investigating its potential in neurotransmitter analog synthesis, given the imidazole ring's similarity to histidine, a critical amino acid in neurological pathways.
The market for Methyl 3-(Imidazol-4-yl) Propionate is expanding, driven by its applications in high-throughput screening and combinatorial chemistry. Pharmaceutical companies are increasingly sourcing this compound for lead optimization projects, where its modular structure allows rapid diversification. Furthermore, its compatibility with automated synthesis platforms aligns with the industry’s shift toward AI-driven drug discovery.
Quality control is another critical aspect of Methyl 3-(Imidazol-4-yl) Propionate production. Analytical techniques such as HPLC and NMR spectroscopy ensure batch-to-batch consistency, meeting the stringent requirements of Good Manufacturing Practice (GMP). This focus on purity is essential for applications in regulatory-approved drug formulations, where impurities can significantly impact efficacy and safety.
Looking ahead, the demand for Methyl 3-(Imidazol-4-yl) Propionate is expected to rise, particularly in emerging fields like biocatalysis and metabolomics. Its dual functionality as a hydrogen bond donor and acceptor positions it as a promising candidate for molecular recognition studies. As research continues to uncover new applications, this compound will likely remain a staple in laboratories focused on innovative therapeutic development.
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